4-(Oxiran-2-ylmethoxy)benzoic acid

Catalog No.
S738965
CAS No.
35217-95-9
M.F
C10H10O4
M. Wt
194.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Oxiran-2-ylmethoxy)benzoic acid

Challenge: Creating LCPs via external epoxy/acid mixtures fails to achieve the necessary mesophase order for high-performance applications.

Solution: 4-(Oxiran-2-ylmethoxy)benzoic acid (CAS 35217-95-9) - a single-component AB monomer with epoxy and acid groups on a rigid para-aromatic scaffold - self-polycondenses directly into high-Tg liquid crystalline polymers.

  • Produces thermotropic LCP melts for injection-moldable electronic connectors and high-modulus fibers.
  • Acts as a reactive rigidity modifier in DGEBA formulations, boosting heat resistance.
  • Consistent para orientation and ether linkage ensure reproducible LCP phase behavior and processability.

CAS Number

35217-95-9

Product Name

4-(Oxiran-2-ylmethoxy)benzoic acid

IUPAC Name

4-(oxiran-2-ylmethoxy)benzoic acid

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c11-10(12)7-1-3-8(4-2-7)13-5-9-6-14-9/h1-4,9H,5-6H2,(H,11,12)

InChI Key

LQRUKKGYJWLGBA-UHFFFAOYSA-N

SMILES

C1C(O1)COC2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C(=O)O

Synonyms

4-(Glycidyloxy)benzoic acid, p-Glycidyloxybenzoic acid, 4-(2,3-Epoxypropoxy)benzoic acid, 4-(Oxiranylmethoxy)benzoic acid, Benzoic acid, 4-(2-oxiranylmethoxy)-, 4-(Oxiran-2-ylmethoxy)benzoic acid

Purity

≥98%

Package Size

1 g, 5 g, 25 g, 100 g

4-(Oxiran-2-ylmethoxy)benzoic acid (CAS 35217-95-9) is a bifunctional monomer featuring both a reactive epoxy (oxirane) ring and a carboxylic acid group. This unique combination, built upon a rigid para-substituted benzene core, makes it a valuable precursor for synthesizing specialty polymers such as high-performance polyesters and modified epoxy resins. Its structure is particularly conducive to creating materials with thermotropic liquid crystalline properties, high thermal stability, and specific reactivity profiles, which are critical in the formulation of advanced composites, coatings, and electronic materials. [REFS-1, REFS-2]

Research Fit

Bifunctional epoxy-acid reactivity
Reported purity ≥95%
Monoclinic crystal form context

Substituting 4-(oxiran-2-ylmethoxy)benzoic acid with simpler alternatives like 4-hydroxybenzoic acid (requiring subsequent glycidylation) or common epoxy resins like DGEBA overlooks critical performance attributes. The specific *para* orientation of the functional groups and the stable ether linkage are essential for developing liquid crystal phases, a property not achievable with many common industrial epoxies. [1] Furthermore, the dual epoxy and carboxylic acid functionality within a single molecule allows for unique polymerization pathways and polymer architectures, such as AB-type self-polycondensation, that cannot be replicated by simply mixing separate epoxy and acid-functional compounds. This integrated structure is key to achieving the desired balance of processability, thermal stability, and final material properties.

Substitution Risk

Positional isomer (meta-)
Crystal packing and solid-state behavior may shift; processing behavior may not transfer directly.
Monofunctional glycidyl ethers
Lack carboxylic acid group; dual reactivity profile not replicated.
Industrial-grade epoxy intermediates
Undefined purity and oligomer content may affect batch consistency.

Enables High-Temperature Liquid Crystalline Phases Not Accessible with Standard Epoxies

Polymers derived from 4-(oxiran-2-ylmethoxy)benzoic acid exhibit thermotropic liquid crystalline behavior, a key differentiator from standard, non-mesogenic epoxy resins like Bisphenol A diglycidyl ether (DGEBA). Homopolymers of this compound form a nematic liquid crystalline phase between their melting temperature (Tm) of approximately 165 °C and their isotropic clearing temperature (Ti) of around 225 °C. [1] This property, arising from the rigid rod-like molecular structure, is essential for applications requiring high orientation and anisotropic properties, which cannot be achieved with the more flexible and non-linear structure of DGEBA.

Evidence DimensionMesophase Temperature Range
Target Compound DataExhibits a nematic liquid crystal phase from ~165 °C to ~225 °C (as a homopolymer)
Comparator Or BaselineStandard epoxy resins (e.g., DGEBA) are amorphous and do not form liquid crystalline phases.
Quantified DifferenceQualitative difference: Presence vs. absence of a liquid crystalline phase.
ConditionsMelt-phase thermal analysis of the resulting homopolymer.

The ability to form liquid crystalline phases is critical for producing highly oriented films, fibers, and moldings with exceptional mechanical strength and anisotropic optical or thermal properties.

Crystal packing vs. 4-acetoxybenzoic acid
Head-to-head
Monoclinic P2₁/n vs. Triclinic P-1; distinct dimeric carboxyl interactions.
Supports solid-state performance screening.
Single-crystal XRD, recrystallization from ethanol/water.

Precursor Suitability: Stable Ether Linkage Offers Processing Advantages Over Ester Analogs

The ether linkage in 4-(oxiran-2-ylmethoxy)benzoic acid provides superior chemical and thermal stability compared to its close structural analog, glycidyl 4-hydroxybenzoate, which contains a more labile ester linkage. Ether bonds are generally more resistant to hydrolysis and thermal degradation during high-temperature melt polycondensation processes. [1] This enhanced stability makes the target compound a more robust precursor, ensuring greater structural integrity of the repeating unit in the final polymer and reducing the risk of side reactions or degradation during synthesis, which is a critical consideration for industrial-scale manufacturing.

Evidence DimensionChemical Linkage Stability
Target Compound DataFeatures a chemically robust ether linkage (-O-CH2-).
Comparator Or BaselineGlycidyl 4-hydroxybenzoate features a more hydrolytically and thermally sensitive ester linkage (-COO-CH2-).
Quantified DifferenceQualitative difference in bond stability under typical polymerization conditions.
ConditionsHigh-temperature melt polycondensation or processing in the presence of moisture.

Higher precursor stability translates to better reproducibility, higher molecular weight polymers, and improved final properties, justifying the selection of the ether-linked monomer for demanding applications.

Bifunctional reactivity profile
Class-level
Epoxide + carboxylic acid vs. epoxide only; pKa 4.36, LogD₇.₄ −1.61.
May support dual-reactivity application context.
Calculated properties; experimental validation advised.

Unique AB-Type Monomer for Controlled Polymer Architectures

This compound is an AB-type monomer, where the carboxylic acid ('A' group) can react with the epoxy ('B' group) of another molecule. This allows for direct self-polycondensation to form high molecular weight polyesters without the need for precise 1:1 stoichiometric balancing of two different monomers (an A-A and B-B type polymerization). [1] This simplifies the polymerization process significantly compared to a formulation using separate diacid and diepoxide monomers, reducing the potential for batch-to-batch variability caused by weighing errors and improving process control.

Evidence DimensionPolymerization Stoichiometry Requirement
Target Compound DataAB-type monomer; no strict stoichiometric control needed for self-polycondensation.
Comparator Or BaselineAA/BB systems (e.g., a diacid + a diepoxide) require precise 1:1 molar ratio for high molecular weight.
Quantified DifferenceSimplifies process control and reduces sensitivity to measurement errors.
ConditionsMelt or solution step-growth polymerization.

For procurement in a manufacturing setting, using an AB-type monomer simplifies the production process, enhances reproducibility, and lowers the risk of off-spec batches due to stoichiometric imbalance.

Positional isomer patent context
Cross-study
Para isomer not claimed in US5717054A; meta isomer preferred for microelectronics adhesive.
Confirms distinct structural identity; substitution requires validation.
Patent US5717054A, bis-amide network example.
Physicochemical vs. benzoic acid
Class-level
Solubility 1.9 g/L (vs. 3.44 g/L); pKa 4.36 (vs. 4.21).
Supports formulation selection with pH-dependent solubility.
ACD/Labs calculated; verify experimentally for critical workflows.
Commercial purity specification
Data to verify
95–97% specified (Fluorochem, AKSci, CymitQuimica).
Supports experimental reproducibility.
Verify lot-specific COA; industrial grades may lack defined purity.

Development of Thermotropic Liquid Crystal Polyesters (LCPs)

This monomer is the right choice for synthesizing LCPs intended for high-strength, high-temperature applications. The rigid molecular structure and ability to self-polymerize into an ordered, liquid crystalline melt phase make it a primary building block for creating injection-moldable components for electronics (e.g., connectors) and specialty fibers with high tensile modulus. [1]

High-Performance Epoxy Resin Modification

As a reactive additive, this compound can be incorporated into standard epoxy formulations (like those based on DGEBA) to increase the rigidity and thermal stability of the cured network. The benzoic acid core enhances the glass transition temperature (Tg) and stiffness of the final material, making it suitable for advanced composites and adhesives that must perform under thermal stress.

Synthesis of Well-Defined Copolymers and Block Polymers

The dual functionality makes this compound an ideal choice for creating advanced polymer architectures. It can be used as a chain extender or as a monomer in copolymerizations to precisely introduce rigid, polar segments into a polymer backbone, thereby tuning properties like solubility, thermal behavior, and mechanical performance for specialized applications in coatings and functional films. [1]

Application Fit

Application
Selection Property
Validation Focus
Solid-State Formulation & Crystal Engineering
Crystal form & packing
Monoclinic structure and carboxyl dimer reproducibility
Bifunctional Polymer Precursor & Crosslinker Synthesis
Dual epoxy-acid reactivity
Reactivity profiling in polymerization or crosslinking
Physicochemical Studies of Ionizable Epoxy Compounds
pKa & solubility profile
pH-dependent dissolution and ionization behavior

XLogP3

1.7

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